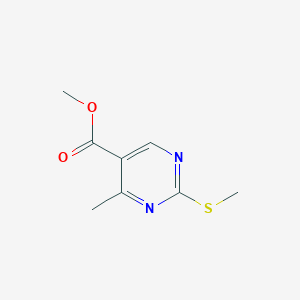
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. It was first approved by the FDA in 1981 and has been widely used in clinical settings ever since.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to a reduction in these symptoms. This compound is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. This compound has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. However, it may cause gastrointestinal side effects, such as stomach ulcers and bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide has been widely used in preclinical and clinical studies for its anti-inflammatory and analgesic effects. Its longer half-life allows for less frequent dosing, which can be advantageous in animal studies. However, it may cause gastrointestinal side effects, which can be a limitation in some studies. In addition, it may interact with other drugs, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide. One area of research is the potential use of this compound in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment for this indication. Another area of research is the development of novel formulations of this compound that can improve its pharmacokinetic and pharmacodynamic properties. Finally, more studies are needed to investigate the potential side effects of this compound and its interactions with other drugs.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-methylphenol with phosgene to form 5-chloro-2-methylphenyl chloroformate. The intermediate product is then reacted with 2-phenoxybutyric acid in the presence of a base to produce this compound. The yield of the final product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. This compound also has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
CAS-Nummer |
6100-70-5 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-11-13(18)10-9-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
NQFAKIBZLNMPBA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)OC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)







